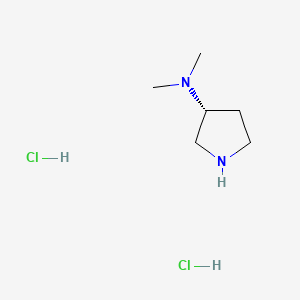

(R)-(+)-3-(Dimethylamino)pyrrolidine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-N,N-dimethylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-8(2)6-3-4-7-5-6;;/h6-7H,3-5H2,1-2H3;2*1H/t6-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPKWRSLMCUOOZ-QYCVXMPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30705293 | |

| Record name | (3R)-N,N-Dimethylpyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30705293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864448-61-3 | |

| Record name | (3R)-N,N-Dimethylpyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30705293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-N,N-dimethylpyrrolidin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-(+)-3-(Dimethylamino)pyrrolidine dihydrochloride molecular weight

An In-Depth Technical Guide to (R)-(+)-3-(Dimethylamino)pyrrolidine Dihydrochloride: A Key Chiral Intermediate in Modern Drug Discovery

Introduction

This compound is a chiral salt of the versatile pyrrolidine scaffold, a five-membered nitrogen heterocycle that is a cornerstone in medicinal chemistry. The pyrrolidine ring is a prevalent feature in numerous FDA-approved drugs and natural alkaloids, valued for its ability to introduce three-dimensionality and specific stereochemistry into molecular structures.[1] This guide provides a comprehensive overview of the chemical properties, applications, and handling of this compound, tailored for researchers and professionals in drug development and organic synthesis. Its utility as a chiral building block is critical in the synthesis of enantiomerically pure compounds, particularly in the development of therapeutics for neurological disorders.[2][3]

Physicochemical Properties: Dihydrochloride Salt vs. Free Base

The compound is most commonly supplied and utilized as its dihydrochloride salt to enhance stability and ease of handling compared to the volatile and flammable free base. The salt form is a hygroscopic, white to off-white solid, whereas the free base is a colorless to light yellow liquid.[4][5][6] A summary of their key properties is presented below.

| Property | This compound | (R)-(+)-3-(Dimethylamino)pyrrolidine (Free Base) |

| Molecular Formula | C₆H₁₆Cl₂N₂[4][5] | C₆H₁₄N₂[7][8][9] |

| Molecular Weight | 187.11 g/mol [4][5] | 114.19 g/mol [7][8][9] |

| CAS Number | 864448-61-3[4][10] | 132958-72-6[7][8] |

| Appearance | White to off-white solid[4][5] | Colorless to light yellow liquid[6] |

| Melting Point | 194-197 °C[4][5] | Not Applicable |

| Boiling Point | Not Applicable | 166 °C at 760 mmHg (lit.)[7][8] |

| Density | Not Available | 0.899 g/mL at 25 °C (lit.)[7][8] |

| Optical Activity | Not specified | [α]20/D +14°, c = 1 in ethanol[7] |

| Sensitivity | Hygroscopic[4][5] | Moisture sensitive |

| Flash Point | Not Applicable | 51.7 °C (125.1 °F)[7] |

Chemical Structure and Stereochemistry

The defining feature of this molecule is the chiral center at the C3 position of the pyrrolidine ring in the (R)-configuration. This specific stereochemistry is crucial for its application in asymmetric synthesis, where it imparts chirality to the target molecule, influencing its biological activity and receptor binding affinity.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 864448-61-3 CAS MSDS ((R)-3-(DIMETHYLAMINO) PYRROLIDINE DIHYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. (R)-3-(DIMETHYLAMINO) PYRROLIDINE DIHYDROCHLORIDE | 864448-61-3 [amp.chemicalbook.com]

- 6. 132958-72-6 | (R)-(+)-3-(Dimethylamino)pyrrolidine | Chiralblock [chiralblock.com]

- 7. (R)-(+)-3-(Dimethylamino)pyrrolidine 95 132958-72-6 [sigmaaldrich.com]

- 8. (R)-(+)-3-(二甲氨基)吡咯烷 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. (R)-(+)-3-(Dimethylamino)pyrrolidine 95 132958-72-6 [sigmaaldrich.com]

- 10. (R)-3-(DIMETHYLAMINO) PYRROLIDINE DIHYDROCHLORIDE | 864448-61-3 [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of (R)-(+)-3-(Dimethylamino)pyrrolidine Dihydrochloride

Abstract

(R)-(+)-3-(Dimethylamino)pyrrolidine dihydrochloride is a chiral amine of significant interest in pharmaceutical research and development, serving as a versatile building block in the synthesis of various bioactive molecules.[1] Its specific stereochemistry is often crucial for the therapeutic efficacy of the final drug substance. This technical guide provides a comprehensive overview of a robust and well-established synthetic route to this compound, intended for researchers, scientists, and professionals in drug development. The narrative emphasizes the rationale behind key experimental choices, detailed step-by-step protocols, and methods for characterization, ensuring scientific integrity and practical applicability.

Introduction: The Strategic Importance of Chiral Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[2][3] The introduction of specific stereocenters onto this five-membered ring can profoundly influence a molecule's interaction with biological targets, enhancing potency and selectivity while minimizing off-target effects. (R)-(+)-3-(Dimethylamino)pyrrolidine is a prime example of a chiral intermediate whose stereochemical integrity is paramount for its applications in the synthesis of novel therapeutics, particularly those targeting the central nervous system.[1] This guide details a reliable synthetic pathway commencing from the commercially available and stereochemically defined precursor, (R)-3-hydroxypyrrolidine.

Overall Synthetic Strategy

The chosen synthetic route is a multi-step process designed to preserve and manipulate the stereochemistry at the C3 position of the pyrrolidine ring. The strategy hinges on the conversion of a hydroxyl group into a dimethylamino group, a transformation that requires careful selection of protecting groups and reaction conditions to ensure high yield and optical purity.

DOT Script for Overall Synthetic Strategy

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of Key Intermediates

Step 1: N-Boc Protection of (R)-3-Hydroxypyrrolidine

The initial step involves the protection of the secondary amine of (R)-3-hydroxypyrrolidine with a tert-butyloxycarbonyl (Boc) group. This is a critical maneuver to prevent the nucleophilic nitrogen from interfering in subsequent reactions, particularly the activation of the hydroxyl group. The Boc group is chosen for its stability under a range of reaction conditions and its facile removal under acidic conditions.[4]

Experimental Protocol:

-

To a solution of (R)-3-hydroxypyrrolidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 eq.) at 0 °C.[4]

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in the same solvent.[4]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-1-Boc-3-hydroxypyrrolidine.[4]

| Reagent/Solvent | Molar Ratio | Purpose |

| (R)-3-Hydroxypyrrolidine | 1.0 | Starting Material |

| Di-tert-butyl dicarbonate | 1.1 | Boc Protecting Agent |

| Triethylamine | 1.2 | Base to neutralize HCl byproduct |

| Dichloromethane | - | Solvent |

Step 2: Mesylation of the Hydroxyl Group

With the amine protected, the hydroxyl group is activated to facilitate its displacement. This is achieved by converting it into a good leaving group, typically a mesylate or tosylate. Mesyl chloride is often preferred due to the smaller size of the mesyl group.

Experimental Protocol:

-

Dissolve (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM at 0 °C under an inert atmosphere.

-

Add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature until completion (monitored by TLC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer successively with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford tert-butyl (R)-3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate.

Step 3: Azide Displacement with Stereochemical Inversion (SN2)

The introduction of the nitrogen functionality at the C3 position is accomplished via a Walden inversion (SN2 reaction). The mesylate is displaced by an azide nucleophile, which inverts the stereocenter from (R) to (S). Sodium azide is a common and effective azide source for this transformation.

Experimental Protocol:

-

Dissolve the mesylated intermediate (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 1.5 eq.) and heat the mixture to 80-90 °C.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield tert-butyl (S)-3-azidopyrrolidine-1-carboxylate.

Step 4: Reduction of the Azide to a Primary Amine

The azide group is then reduced to a primary amine. A common and effective method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. This method is generally clean and high-yielding.

Experimental Protocol:

-

Dissolve the azido intermediate (1.0 eq.) in a solvent such as ethanol or methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature overnight.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain tert-butyl (S)-3-aminopyrrolidine-1-carboxylate.

DOT Script for Intermediate Synthesis

Caption: Key steps in the synthesis of the amine intermediate.

Part 2: Final Product Synthesis and Purification

Step 5: Reductive Amination to Form the Dimethylamino Group

The final key transformation is the introduction of the two methyl groups onto the primary amine via reductive amination. This is a highly efficient one-pot procedure that involves the reaction of the amine with an excess of formaldehyde in the presence of a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this reaction as it is selective for the reduction of the intermediate iminium ion in the presence of the aldehyde.[5][6][7]

Experimental Protocol:

-

Dissolve tert-butyl (S)-3-aminopyrrolidine-1-carboxylate (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add an aqueous solution of formaldehyde (37 wt. %, ~2.5 eq.).

-

Stir the mixture for 1 hour at room temperature.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq.) portion-wise and continue stirring at room temperature for 12-24 hours.[7]

-

Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give tert-butyl (S)-3-(dimethylamino)pyrrolidine-1-carboxylate.

| Reagent | Molar Ratio | Rationale for Use |

| (S)-1-Boc-3-aminopyrrolidine | 1.0 | Amine precursor |

| Formaldehyde (37% aq.) | ~2.5 | Source of methyl groups |

| Sodium triacetoxyborohydride | ~1.5 | Selective reducing agent for iminium ions[5][6] |

| Dichloromethane | - | Aprotic solvent |

Step 6: Deprotection and Dihydrochloride Salt Formation

The final steps involve the removal of the Boc protecting group and the formation of the dihydrochloride salt. Treatment with a strong acid, such as hydrochloric acid, accomplishes both transformations in a single step.

Experimental Protocol:

-

Dissolve the Boc-protected dimethylamino intermediate in a suitable solvent such as diethyl ether or methanol.

-

Cool the solution to 0 °C and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., 4M HCl in dioxane) until the solution is saturated and a precipitate forms.

-

Stir the resulting suspension at room temperature for a few hours to ensure complete deprotection and salt formation.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Characterization

The final product and key intermediates should be characterized using standard analytical techniques to confirm their identity, purity, and stereochemistry.

| Technique | Purpose |

| ¹H and ¹³C NMR | Structural elucidation and confirmation |

| Mass Spectrometry | Determination of molecular weight |

| Chiral HPLC | Assessment of enantiomeric purity |

| Optical Rotation | Confirmation of stereochemistry |

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The strategic use of a common chiral precursor, robust protecting group chemistry, and efficient key transformations such as SN2 displacement and reductive amination ensures high yield and excellent stereochemical control. This guide serves as a valuable resource for researchers and professionals in the pharmaceutical industry, enabling the synthesis of this important chiral building block for the development of novel therapeutics.

References

- 1. Synthesis of (2R, 3R, 4R, 5S)-5-tert-Butyloxycarbonylamino-3,4-Dihydroxy-2-1sopropyl-3,4-O,O-Isopropylidene-6-CyctohexyI-Hexanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin [acswebcontent.acs.org]

- 3. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

(R)-(+)-3-(Dimethylamino)pyrrolidine: A Privileged Scaffold in the Synthesis of CNS-Active Agents and Its Mechanistic Implications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-(+)-3-(Dimethylamino)pyrrolidine is a chiral amine that has garnered significant attention not as a standalone therapeutic agent, but as a crucial, versatile building block in medicinal chemistry.[1] Its true mechanism of action is realized through the diverse and potent pharmacological activities of the complex molecules synthesized from it. This guide deviates from a singular mechanistic analysis of the parent compound to provide a more practical and in-depth exploration of its role as a "privileged scaffold." We will dissect how the stereochemically defined pyrrolidine core is leveraged to create potent and selective modulators of key central nervous system (CNS) targets, including cholinergic receptors and monoamine transporters. By examining the structure-activity relationships and mechanisms of these derivative compounds, this guide offers researchers and drug development professionals a comprehensive understanding of the strategic value of (R)-(+)-3-(Dimethylamino)pyrrolidine in modern pharmacology.

Chapter 1: The Pyrrolidine Core as a Privileged Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational structure in a vast number of biologically active molecules, including natural products, alkaloids, and numerous FDA-approved drugs.[2][3] Its prevalence stems from a combination of favorable physicochemical properties and stereochemical versatility. The (R)-enantiomer of 3-(Dimethylamino)pyrrolidine provides a synthetically accessible, stereochemically defined starting point for introducing chirality, a critical factor for achieving receptor selectivity and optimizing pharmacological activity.[1]

The pyrrolidine motif can enhance aqueous solubility and offers both hydrogen bond donor (the ring nitrogen, if unsubstituted) and acceptor capabilities, facilitating strong interactions with biological targets. This inherent versatility makes it a privileged scaffold—a molecular framework that is capable of binding to multiple, distinct receptor types, enabling the development of diverse compound libraries.

Table 1: Physicochemical Properties of (R)-(+)-3-(Dimethylamino)pyrrolidine

| Property | Value | Source(s) |

| Synonym | (3R)-N,N-Dimethyl-3-pyrrolidinamine | [1][4] |

| CAS Number | 132958-72-6 | [1][4] |

| Molecular Formula | C₆H₁₄N₂ | [1][4] |

| Molecular Weight | 114.19 g/mol | [1][4] |

| Appearance | Clear light yellow liquid | [1] |

| Density | 0.899 g/mL at 25 °C | [1][4] |

| Boiling Point | 166 °C / 760 mmHg | [1][4] |

| Optical Rotation | [α]20/D +14° (c=1 in ethanol) | [1][4] |

Chapter 2: Application in Modulating the Cholinergic System

The pyrrolidine ring is a cornerstone of ligands targeting the cholinergic system, most famously as the core of nicotine. Its structural and electronic properties are ideal for interacting with the binding sites of both muscarinic and nicotinic acetylcholine receptors.

Muscarinic Acetylcholine Receptor (mAChR) Ligands

Muscarinic receptors (M1-M5) are G-protein coupled receptors that mediate a wide array of parasympathetic functions and are key targets for treating conditions like COPD, overactive bladder, and neurodegenerative diseases.[5][6] Pyrrolidine-based structures have been synthesized as agonists, partial agonists, and antagonists of mAChRs.[7][8] The tertiary amine of the dimethylamino group, along with the pyrrolidine ring nitrogen, can serve as the cationic center that interacts with a conserved aspartate residue in the transmembrane domain of muscarinic receptors.

The diagram below illustrates a plausible binding mode. The protonated amine forms an ionic bond with the aspartate in transmembrane domain 3 (TM3), a canonical interaction for cholinergic ligands. The pyrrolidine ring itself provides a rigid scaffold to orient other pharmacophoric elements into adjacent hydrophobic pockets, determining receptor subtype selectivity and functional activity (agonist vs. antagonist).

Caption: Hypothetical binding of a pyrrolidine derivative at a muscarinic receptor.

This protocol is designed to determine the binding affinity (Ki) of a novel test compound synthesized from (R)-(+)-3-(Dimethylamino)pyrrolidine for cloned human muscarinic receptor subtypes (M1-M5).

-

Cell Culture & Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing one of the human mAChR subtypes (hM1, hM2, hM3, hM4, or hM5).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. Resuspend the membrane pellet in assay buffer.

-

Rationale: This process isolates the cell membranes, where the transmembrane receptors are located, providing a clean system for binding studies.

-

-

Competition Binding Assay:

-

In a 96-well plate, add cell membranes, a fixed concentration of a high-affinity muscarinic radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and varying concentrations of the unlabeled test compound.

-

Total Binding Wells: Contain membranes and radioligand only.

-

Non-Specific Binding (NSB) Wells: Contain membranes, radioligand, and a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine) to saturate all receptors.

-

Test Compound Wells: Contain membranes, radioligand, and serial dilutions of the test compound.

-

Rationale: The test compound will compete with the radioligand for the receptor binding site. The amount of bound radioactivity is inversely proportional to the affinity of the test compound.

-

-

Incubation and Filtration:

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the membranes while unbound ligand passes through.

-

Wash the filters rapidly with ice-cold buffer to remove any remaining unbound radioligand.

-

Rationale: Rapid filtration is crucial to separate bound from free radioligand without disturbing the binding equilibrium.

-

-

Data Analysis:

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting the NSB counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Rationale: The Ki value is a true measure of affinity and is independent of the assay conditions, allowing for comparison across different experiments and labs.

-

Nicotinic Acetylcholine Receptor (nAChR) Ligands

The pyrrolidine ring is the defining feature of nicotine, the prototypical nAChR agonist. nAChRs are ligand-gated ion channels involved in fast synaptic transmission and are implicated in cognitive function, learning, and addiction.[9][10] The (S)-configuration of the pyrrolidine ring in nicotine is critical for its high affinity, particularly for the α4β2 subtype, the primary mediator of nicotine's rewarding effects.[9] Modifications to the pyrrolidine ring, including methylation at different positions, can dramatically alter receptor affinity and selectivity between nAChR subtypes like α4β2 and α7.[9]

The binding of an agonist like nicotine or a synthetic pyrrolidine derivative to the extracellular interface between α and β subunits of the nAChR triggers a conformational change. This change propagates through the protein to open a central, non-selective cation channel, allowing the influx of Na⁺ and Ca²⁺, which depolarizes the cell membrane and triggers downstream signaling events.

Caption: Workflow of nAChR activation by a pyrrolidine-based agonist.

This protocol assesses the functional activity (potency and efficacy) of a test compound at specific nAChR subtypes expressed in Xenopus laevis oocytes.

-

Oocyte Preparation and cRNA Injection:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Microinject the oocytes with a mixture of cRNAs encoding the desired nAChR subunit combination (e.g., human α4 and β2 subunits).

-

Incubate the injected oocytes for 2-5 days to allow for receptor expression on the cell surface.

-

Rationale:Xenopus oocytes are a robust and reliable system for heterologous expression of ion channels, providing a large cell size ideal for electrophysiological recordings.

-

-

TEVC Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a buffer solution (e.g., Ringer's solution).

-

Impale the oocyte with two microelectrodes, one for voltage clamping (V_m) and one for current passing (I_m). Clamp the membrane potential at a holding potential of -70 mV.

-

Rationale: The voltage clamp technique allows for the direct measurement of ion flow across the membrane (current) in response to receptor activation, while holding the membrane voltage constant.

-

-

Compound Application and Data Acquisition:

-

Establish a baseline recording in the buffer solution.

-

Apply a saturating concentration of acetylcholine (ACh) to determine the maximum current response (I_max) for that oocyte.

-

After washout and recovery, apply increasing concentrations of the test compound to the oocyte. Record the peak inward current elicited at each concentration.

-

To test for antagonist activity, co-apply the test compound with a fixed, sub-maximal concentration of ACh (e.g., EC₅₀) and measure the inhibition of the ACh-evoked current.

-

Rationale: This systematic application allows for the construction of a dose-response curve.

-

-

Data Analysis:

-

For agonists, normalize the current response at each concentration to the I_max elicited by ACh.

-

Plot the normalized response against the logarithm of the compound concentration and fit the data to the Hill equation to determine the EC₅₀ (concentration for 50% of maximal effect) and the Hill slope.

-

The efficacy of the test compound is its maximal response relative to that of ACh (a full agonist has an efficacy of ~100%, a partial agonist has an efficacy <100%).

-

For antagonists, calculate the percent inhibition of the ACh response and determine the IC₅₀.

-

Rationale: EC₅₀ provides a measure of potency, while efficacy distinguishes between full, partial, and silent agonists. IC₅₀ quantifies antagonist potency.

-

Chapter 3: Role in Developing Monoamine Transporter Inhibitors

The pyrrolidine scaffold is also central to a class of potent psychostimulants, the synthetic cathinones, which act as monoamine transporter inhibitors.[11] These transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are responsible for the reuptake of neurotransmitters from the synaptic cleft. Inhibiting this process increases the synaptic concentration and duration of action of these neurotransmitters.

Studies on pyrrolidine-containing cathinones like α-PVP and MDPV have shown that they are highly potent and selective inhibitors of DAT and NET.[11] The abuse potential and reinforcing effectiveness of these compounds correlate strongly with their selectivity for DAT over SERT.[11] The pyrrolidine ring provides a rigid constraint on the amine, which is critical for high-affinity binding within the transporter's substrate-binding site.

The following diagram illustrates a generalized workflow for leveraging (R)-(+)-3-(Dimethylamino)pyrrolidine in a drug discovery program.

Caption: A generalized drug discovery workflow utilizing the pyrrolidine scaffold.

Chapter 4: Conclusion and Future Directions

(R)-(+)-3-(Dimethylamino)pyrrolidine dihydrochloride is not a compound with a singular, direct mechanism of action. Instead, it is a powerful and enabling tool in the pharmacologist's arsenal. Its value lies in its identity as a stereochemically defined, privileged scaffold that provides a robust starting point for the synthesis of highly specific and potent modulators of diverse CNS targets. By understanding the structure-activity relationships of the final compounds, we can appreciate the foundational role of the pyrrolidine core in achieving desired pharmacological profiles. Future research will undoubtedly continue to leverage this versatile building block to probe novel biological targets and develop next-generation therapeutics for complex neurological and psychiatric disorders.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (R)-(+)-3-(Dimethylamino)pyrrolidine 95 132958-72-6 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. Muscarinic agonist - Wikipedia [en.wikipedia.org]

- 7. 5-Methyl-2-pyrrolidone analogues of oxotremorine as selective muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conformationally restricted analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (R)-(+)-3-(Dimethylamino)pyrrolidine Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of the essential spectroscopic techniques required for the unambiguous structural elucidation and quality assessment of (R)-(+)-3-(Dimethylamino)pyrrolidine dihydrochloride (CAS No. 864448-61-3).[1] As a chiral building block of significant interest in pharmaceutical development, rigorous characterization is paramount. This document offers researchers, scientists, and drug development professionals a detailed examination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causal relationships behind methodological choices, provides validated experimental protocols, and interprets the resulting data to construct a cohesive analytical profile of the molecule.

Introduction and Molecular Structure

(R)-(+)-3-(Dimethylamino)pyrrolidine is a chiral diamine featuring a pyrrolidine ring, a chiral center at the C3 position, and a dimethylamino substituent.[2][3] The dihydrochloride salt form ensures that both nitrogen atoms—the secondary amine within the pyrrolidine ring and the tertiary dimethylamino group—are protonated, forming ammonium centers with associated chloride counter-ions. This protonation significantly influences the compound's solubility, stability, and spectroscopic properties.

Accurate spectroscopic analysis is critical for confirming the molecular structure, verifying stereochemical integrity, and identifying potential impurities. The following sections will detail the application of core spectroscopic methods to achieve a full and reliable characterization of this important chemical entity.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a dihydrochloride salt, the choice of solvent is the first critical decision. The compound's ionic nature makes it insoluble in common non-polar solvents like deuterated chloroform (CDCl₃). Therefore, polar, protic solvents such as Deuterium Oxide (D₂O) or polar, aprotic solvents like DMSO-d₆ are required. D₂O is often preferred for its simplicity, though it results in the exchange of labile N-H protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum.

¹H NMR Spectroscopy

Causality of Experimental Design: The objective is to resolve all non-exchangeable proton signals and their corresponding couplings to map the molecule's connectivity. A standard 400 or 500 MHz spectrometer provides sufficient resolution for this purpose. D₂O is selected as the solvent, and chemical shifts are referenced to the residual HDO signal (typically ~4.8 ppm) or an internal standard.[4]

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of D₂O (99.9% D).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the residual HDO peak at ~4.8 ppm.

Data Interpretation and Summary: The protonation of both nitrogen atoms induces a significant downfield shift for all protons, particularly those on carbons alpha to the nitrogen (C2, C5, C3, and the N-methyl groups), compared to the free base.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| N(CH₃)₂ | ~3.0 - 3.2 | Singlet (s) | Protons on the methyl groups attached to the tertiary nitrogen. Appears as a single peak due to free rotation. |

| C5-H₂, C2-H₂ | ~3.4 - 3.8 | Multiplets (m) | Protons on carbons adjacent to the ring nitrogen. They are diastereotopic and will show complex splitting. |

| C4-H₂ | ~2.4 - 2.6 | Multiplet (m) | Protons on the carbon beta to both nitrogens. |

| C3-H | ~3.9 - 4.1 | Multiplet (m) | The methine proton at the chiral center, shifted significantly downfield due to the adjacent N⁺H(CH₃)₂ group. |

| N⁺H | Not Observed | - | These protons exchange with the D₂O solvent and will not be visible in the spectrum. |

Note: Expected shifts are estimates based on related pyrrolidine hydrochloride structures and general principles. Actual values may vary.[5][6]

¹³C NMR Spectroscopy

Causality of Experimental Design: ¹³C NMR provides a direct count of unique carbon atoms and information about their chemical environment. A proton-decoupled experiment is standard, resulting in a spectrum of singlets, which simplifies analysis. The same D₂O sample prepared for ¹H NMR can be used.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample and Instrument: Use the same sample and spectrometer as for the ¹H NMR experiment.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 512-2048 scans, as the ¹³C nucleus has low natural abundance.

-

Spectral Width: 0-200 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Reference the spectrum using an internal standard or by referencing the ¹H spectrum and using the spectrometer's calibrated frequency.

Data Interpretation and Summary: Similar to the proton spectrum, all carbon signals are shifted downfield due to the electron-withdrawing effect of the adjacent ammonium centers.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| N(C H₃)₂ | ~45 - 48 | Carbons of the two equivalent methyl groups. |

| C 4 | ~28 - 32 | Carbon beta to both nitrogen centers. |

| C 2, C 5 | ~50 - 55 | Carbons alpha to the ring nitrogen. May be resolved as two distinct signals. |

| C 3 | ~65 - 70 | Carbon of the chiral center, significantly deshielded by the adjacent dimethylammonium group. |

Note: Expected shifts are estimates based on known data for pyrrolidine and related structures.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key features will be the stretches and bends associated with the ammonium (N⁺-H) groups and the C-H and C-N bonds.

Causality of Experimental Design: The compound is a solid, likely hygroscopic salt. Therefore, sample preparation must be chosen to minimize interference from water and produce a high-quality spectrum.[8] The Attenuated Total Reflectance (ATR) technique is ideal as it requires minimal sample preparation and is less sensitive to atmospheric moisture than the KBr pellet method.[9][10]

Figure 2: Workflow for acquiring an FTIR spectrum using the Attenuated Total Reflectance (ATR) method.

Experimental Protocol: FTIR-ATR Data Acquisition

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.[9]

-

Background Scan: Record a background spectrum of the empty ATR accessory. This is a self-validating step to ensure no contaminants are present and to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Lower the press arm to apply consistent pressure, ensuring firm contact between the sample and the crystal.[10]

-

Data Acquisition: Acquire the IR spectrum, typically over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum will be in absorbance or transmittance. Identify the characteristic absorption bands.

Data Interpretation and Summary: The IR spectrum is dominated by features characteristic of a secondary and tertiary amine salt.

| Wavenumber Range (cm⁻¹) | Vibration Type | Interpretation |

| 3200 - 2700 | N⁺-H Stretch | A very broad and strong absorption band, characteristic of the stretching vibrations in the secondary (ring) and tertiary ammonium groups. This is a hallmark of amine salts. |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H stretching from the CH₂ and CH₃ groups. |

| ~1600 - 1500 | N⁺-H Bend | Bending (scissoring) vibrations of the N⁺-H bonds. |

| 1470 - 1430 | C-H Bend | Bending vibrations from the CH₂ and CH₃ groups. |

| 1200 - 1000 | C-N Stretch | Stretching vibrations of the carbon-nitrogen bonds. |

Note: The N-H stretch of the free secondary amine (~3300-3400 cm⁻¹) will be absent, confirming the protonated state.[11][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For a pre-charged, non-volatile salt, a soft ionization technique like Electrospray Ionization (ESI) is required.

Causality of Experimental Design: ESI is chosen because it allows for the gentle transfer of ions from a solution phase into the gas phase, minimizing fragmentation and preserving the molecular ion. The analysis will be performed in positive ion mode to detect the cationic form of the molecule. The molecular weight of the free base is 114.19 g/mol .[13][14]

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol, water, or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Parameters (Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Capillary Voltage: 3-4 kV.

-

Scan Range: m/z 50-500.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the key ions.

Data Interpretation and Summary: In the ESI-MS spectrum, the molecule is expected to be detected in its protonated forms.

| Expected m/z | Ion Formula | Interpretation |

| 115.12 | [C₆H₁₅N₂]⁺ | This corresponds to the [M+H]⁺ ion, where M is the free base. This is the singly protonated molecule and is often the base peak. |

| 58.06 | [C₆H₁₆N₂]²⁺ | This corresponds to the [M+2H]²⁺ ion, representing the doubly protonated molecule. Its presence confirms the diamine nature of the compound. |

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques.

Figure 3: Integrated workflow for the complete spectroscopic characterization of the title compound.

Together, these techniques provide a self-validating system:

-

NMR confirms the carbon-hydrogen framework and the number of protons and carbons.

-

IR confirms the presence of the key functional groups, especially the ammonium N⁺-H bonds, validating the salt form.

-

MS confirms the molecular weight of the underlying free base, providing the correct molecular formula.

This multi-technique approach ensures the identity, structure, and protonation state of this compound are established with the highest degree of scientific confidence.

References

- 1. SDS of this compound, Safety Data Sheets, CAS 864448-61-3 - chemBlink [chemblink.com]

- 2. (R)-(+)-3-(Dimethylamino)pyrrolidine 95 132958-72-6 [sigmaaldrich.com]

- 3. (R)-(+)-3-(Dimethylamino)pyrrolidine (95%) - Amerigo Scientific [amerigoscientific.com]

- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 5. 3,3-DIMETHYL-PYRROLIDINE HYDROCHLORIDE(792915-20-9) 1H NMR [m.chemicalbook.com]

- 6. (3S)-(+)-3-Aminopyrrolidine dihydrochloride(116183-83-6) 1H NMR [m.chemicalbook.com]

- 7. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 8. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 9. jascoinc.com [jascoinc.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. 3-(Dimethylamino)pyrrolidine | C6H14N2 | CID 2758519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. (R)-(+)-3-(Dimethylamino)pyrrolidine 95 132958-72-6 [sigmaaldrich.com]

A Technical Guide to the Chiral Properties and Applications of (R)-(+)-3-(Dimethylamino)pyrrolidine Dihydrochloride

Abstract

This technical guide provides an in-depth analysis of the chiral properties of (R)-(+)-3-(Dimethylamino)pyrrolidine Dihydrochloride, a key building block and ligand in modern asymmetric synthesis. The document is intended for researchers, scientists, and professionals in drug development. It explores the physicochemical and stereochemical characteristics of the parent amine, outlines methodologies for determining its enantiomeric purity, and delves into its applications in asymmetric catalysis, with a focus on the underlying mechanistic principles. This guide aims to serve as a comprehensive resource, blending theoretical knowledge with practical, field-proven insights to facilitate its effective use in research and development.

Introduction: The Significance of Chiral Pyrrolidines in Asymmetric Synthesis

The pyrrolidine scaffold is a privileged structural motif found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The introduction of stereocenters into this framework allows for precise three-dimensional arrangements of functional groups, which is often critical for molecular recognition and biological activity.[2] (R)-(+)-3-(Dimethylamino)pyrrolidine, as a chiral diamine, has emerged as a versatile building block and an effective ligand for a variety of metal-catalyzed asymmetric transformations.[3] Its rigid cyclic structure and the presence of two distinct nitrogen atoms—a secondary amine within the ring and a tertiary dimethylamino group—allow it to form stable and well-defined chiral complexes with metal centers. This controlled chiral environment is instrumental in inducing high enantioselectivity in a range of chemical reactions.[2]

This guide will focus on the dihydrochloride salt of this chiral amine, providing essential information for its effective application in the laboratory. While specific data for the dihydrochloride salt is not always available in public literature, this document compiles the known properties of the free amine and discusses the expected variations for its salt form.

Physicochemical and Chiral Properties

The inherent chirality of (R)-(+)-3-(Dimethylamino)pyrrolidine is the cornerstone of its utility in asymmetric synthesis. Understanding its physical and chiroptical properties is essential for its proper handling, characterization, and application.

General Properties

Below is a summary of the known physical properties, primarily for the free amine form, (R)-(+)-3-(Dimethylamino)pyrrolidine. The dihydrochloride salt is expected to be a solid with a higher melting point and greater solubility in polar solvents compared to the free amine.

| Property | Value (for the free amine) | Reference |

| Molecular Formula | C₆H₁₄N₂ | [4] |

| Molecular Weight | 114.19 g/mol | [4] |

| CAS Number (Free Amine) | 132958-72-6 | [4] |

| CAS Number (Dihydrochloride) | 864448-61-3 | |

| Appearance | Clear light yellow liquid | [3] |

| Density | 0.899 g/mL at 25 °C | |

| Boiling Point | 166 °C at 760 mmHg | |

| Optical Rotation [α]²⁰/D | +14° (c = 1 in ethanol) |

Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the identity and purity of the compound. While a dedicated spectrum for the dihydrochloride salt is not publicly available, the following provides an overview of expected spectral characteristics based on the free amine and related structures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring and the methyl groups of the dimethylamino moiety. In the dihydrochloride salt, protonation of the nitrogen atoms will lead to downfield shifts of adjacent protons and potentially observable N-H protons.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the four unique carbon atoms of the pyrrolidine ring and the two equivalent methyl carbons. Protonation in the dihydrochloride salt will also influence the chemical shifts of the carbon atoms, particularly those adjacent to the nitrogen centers.[5]

-

-

Infrared (IR) Spectroscopy: The IR spectrum of the free amine would show characteristic N-H stretching vibrations for the secondary amine. For the dihydrochloride salt, these bands will be shifted and broadened due to the formation of ammonium salts, and new bands corresponding to N-H bending modes will appear.

-

Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak corresponding to the mass of the free amine, as the hydrochloride salts typically dissociate under ionization.

Determination of Enantiomeric Purity

Verifying the enantiomeric excess (e.e.) is a critical step in any process utilizing chiral compounds. Several robust methods can be employed for this purpose.

Chiral Chromatography (GC/HPLC)

Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) are powerful techniques for separating enantiomers.[6] This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Workflow for Chiral GC/HPLC Method Development

Caption: A generalized workflow for developing a chiral chromatography method.

NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Acid Method)

A widely used and reliable method for determining the enantiomeric purity of chiral amines is through derivatization with a chiral reagent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride, to form diastereomeric amides.[7][8] These diastereomers exhibit distinct signals in NMR spectroscopy (¹H or ¹⁹F), allowing for their quantification by integration.[9][10]

Experimental Protocol: Determination of e.e. using Mosher's Acid Chloride

-

Sample Preparation: In two separate, dry NMR tubes, dissolve a small, accurately weighed amount of (R)-(+)-3-(Dimethylamino)pyrrolidine in a suitable deuterated solvent (e.g., CDCl₃).

-

Derivatization: To one tube, add a slight molar excess of (R)-(-)-Mosher's acid chloride. To the second tube, add a slight molar excess of (S)-(+)-Mosher's acid chloride. A non-nucleophilic base (e.g., pyridine or triethylamine) should be added to scavenge the HCl byproduct.

-

Reaction: Gently mix the contents of each tube and allow the reaction to proceed to completion at room temperature. The reaction progress can be monitored by TLC or NMR.

-

NMR Analysis: Acquire ¹H or ¹⁹F NMR spectra for both diastereomeric products.

-

Data Interpretation: Identify a well-resolved pair of signals corresponding to a specific proton or the CF₃ group in the two diastereomers. Integrate these signals to determine the ratio of the diastereomers, which directly corresponds to the enantiomeric ratio of the starting amine.

Applications in Asymmetric Catalysis

This compound serves as a precursor to the free amine, which is a highly effective ligand in a variety of asymmetric catalytic reactions, most notably in hydrogenations.

Asymmetric Hydrogenation of Ketones

The asymmetric hydrogenation of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in organic synthesis.[11] Rhodium and Ruthenium complexes with chiral diamine ligands are particularly effective for this purpose.[12]

Proposed Catalytic Cycle for Asymmetric Hydrogenation

Caption: A simplified mechanism for metal-catalyzed asymmetric hydrogenation of ketones.

In this cycle, the chiral ligand, (R)-3-(dimethylamino)pyrrolidine, creates a specific three-dimensional environment around the metal center. This steric and electronic influence dictates the facial selectivity of hydride transfer from the metal to the prochiral ketone, leading to the preferential formation of one enantiomer of the alcohol product.[13]

Role in Pharmaceutical Synthesis

The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. Chiral pyrrolidine derivatives are crucial intermediates in the synthesis of a wide range of drugs, including those targeting neurological disorders.[14] The well-defined stereochemistry of compounds like (R)-(+)-3-(Dimethylamino)pyrrolidine allows for the construction of complex molecular architectures with a high degree of stereocontrol, which is essential for achieving desired therapeutic effects and minimizing off-target side effects.[2]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information. As a general guideline for the free amine, it is classified as a flammable liquid and can cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable chiral building block with significant applications in asymmetric synthesis and pharmaceutical development. Its rigid pyrrolidine framework and dual amine functionalities enable it to act as an effective chiral ligand in a variety of metal-catalyzed reactions, affording products with high enantioselectivity. This guide has provided a comprehensive overview of its properties, analytical methodologies for chiral purity determination, and its role in catalysis. A thorough understanding of these aspects is key to unlocking the full potential of this versatile chiral molecule in innovative chemical research.

References

- 1. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (R)-(+)-3-(Dimethylamino)pyrrolidine 95 132958-72-6 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. nbinno.com [nbinno.com]

Solubility of (R)-(+)-3-(Dimethylamino)pyrrolidine dihydrochloride in organic solvents

An In-Depth Technical Guide to the Solubility of (R)-(+)-3-(Dimethylamino)pyrrolidine Dihydrochloride in Organic Solvents

For researchers, process chemists, and professionals in drug development, understanding the solubility of synthetic intermediates is a cornerstone of efficient and successful project execution. This compound, a chiral building block, is no exception. Its solubility characteristics dictate the choice of reaction media, purification strategies, and formulation approaches.

Physicochemical Profile: A Highly Polar, Ionic Species

To predict the solubility of this compound, we must first understand its molecular structure. The parent compound, (R)-(+)-3-(Dimethylamino)pyrrolidine, is a tertiary amine with a pyrrolidine ring.[1][2][3][4] The dihydrochloride salt is formed by the protonation of both basic nitrogen atoms—the one in the pyrrolidine ring and the dimethylamino group—by two equivalents of hydrochloric acid.

This transformation has profound implications for its physical properties:

-

Ionic Character: The molecule is no longer a neutral organic base but an ionic salt, consisting of a dication and two chloride anions. This ionic nature is the single most important factor governing its solubility.

-

High Polarity: The presence of formal charges makes the compound extremely polar.

-

Hydrogen Bonding Potential: The protonated nitrogen atoms (N-H+) are strong hydrogen bond donors. The chloride anions (Cl-) are effective hydrogen bond acceptors.

These characteristics lead to a strong, stable crystal lattice structure that requires significant energy to disrupt. A suitable solvent must be able to overcome this lattice energy through strong solute-solvent interactions.

Theoretical Principles of Solubility in Organic Solvents

The adage "like dissolves like" is the guiding principle for predicting solubility.[5][6] Given the highly polar and ionic nature of this compound, its solubility will be dictated primarily by the polarity and hydrogen-bonding capability of the solvent.[6][7]

The Role of Solvent Polarity and Protic vs. Aprotic Nature

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by having a hydrogen atom bonded to a highly electronegative atom (like oxygen). They are generally the best candidates for dissolving amine salts.[8][9]

-

Causality: Their high polarity and ability to act as both hydrogen bond donors and acceptors allow them to effectively solvate both the dication and the chloride anions. The solvent's hydrogen atoms can form hydrogen bonds with the chloride anions, while the electronegative oxygen atoms can interact favorably with the protonated amine centers. This powerful solvation network provides the energy needed to break apart the crystal lattice.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[6]

-

Causality: While their high dielectric constant can help to separate ions, their inability to strongly solvate the chloride anions through hydrogen bonding makes them generally less effective than protic solvents for dissolving simple ionic salts. Some solubility may be observed, but it is expected to be significantly lower than in protic counterparts.

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents have low polarity and cannot form hydrogen bonds.

-

Causality: There is a fundamental mismatch in intermolecular forces. Nonpolar solvents cannot offer the strong electrostatic or hydrogen-bonding interactions required to overcome the crystal lattice energy of an ionic salt.[7][10] Consequently, the solubility of this compound in these solvents is expected to be negligible.

Summary of Expected Solubility

The following table summarizes the predicted solubility behavior based on first principles. It is crucial to note that these are qualitative predictions; quantitative determination requires the experimental protocol detailed in the next section.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding and high polarity effectively solvate both cations and anions, overcoming the crystal lattice energy.[8][9][11] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Low to Medium | High polarity helps, but the inability to donate hydrogen bonds limits the solvation of chloride anions, reducing overall solubility.[6] |

| Nonpolar Aprotic | Hexane, Toluene | Negligible | Large mismatch in polarity ("like dissolves like" principle). Insufficient solute-solvent interactions to disrupt the ionic lattice.[7][10] |

| Low-Polarity | Dichloromethane, Ether | Negligible | Although slightly polar, these solvents lack the strength to effectively solvate a highly ionic dihydrochloride salt.[10] |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive, quantitative data, an empirical approach is necessary. The shake-flask method is the universally recognized "gold standard" for determining thermodynamic (or equilibrium) solubility.[12][13] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility limit under specific conditions.

Self-Validating System: Rationale Behind the Protocol

This protocol is designed as a self-validating system. The use of excess solid ensures that equilibrium is established with the solid phase present, which is the definition of saturation.[12] The extended equilibration time and subsequent confirmation at different time points (e.g., 24h and 48h) validate that the system has indeed reached a stable equilibrium. Quantification using a validated, high-sensitivity method like HPLC ensures accuracy and reproducibility.[14][15]

Step-by-Step Methodology

1. Preparation of Vials: a. Into a series of appropriately sized, sealable glass vials (e.g., 4 mL or 8 mL), add an excess of solid this compound. b. "Excess" means adding enough solid such that a visible amount remains undissolved upon completion of the experiment. This is critical to ensure saturation. A starting point could be ~10-20 mg of the solid. c. To each vial, add a precisely known volume (e.g., 2.0 mL) of the desired organic solvent.

2. Equilibration: a. Securely seal the vials to prevent solvent evaporation. b. Place the vials in an incubator shaker or on a rotator in a temperature-controlled environment (e.g., 25°C ± 0.5°C). Solubility is temperature-dependent, so precise control is paramount.[6] c. Agitate the vials at a constant, moderate speed for a prolonged period. A minimum of 24 hours is recommended to ensure the system reaches thermodynamic equilibrium.[16][17] For confirmation, a second time point (e.g., 48 hours) can be taken to ensure the measured concentration does not change.

3. Phase Separation: a. After equilibration, remove the vials and allow the contents to settle for a short period at the same controlled temperature. b. To separate the saturated liquid phase (supernatant) from the undissolved solid, use either centrifugation or filtration.

- Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

- Filtration: Use a syringe fitted with a chemically compatible filter (e.g., PTFE, 0.22 µm pore size) to draw the supernatant. This is often preferred to eliminate any fine particulates. c. Immediately after separation, carefully transfer an aliquot of the clear supernatant to a clean vial for analysis.

4. Quantification via High-Performance Liquid Chromatography (HPLC): a. Standard Preparation: Prepare a series of calibration standards of this compound in a suitable solvent (ideally the mobile phase or a solvent in which it is freely soluble, like methanol). The concentration range should bracket the expected solubility. b. Sample Preparation: Dilute the saturated supernatant with the same solvent used for the standards to bring its concentration into the linear range of the calibration curve. A precise dilution factor must be recorded. c. HPLC Analysis: Analyze the prepared standards and the diluted sample using a validated HPLC method, typically with UV detection.[15][18][19] d. Calculation: Construct a calibration curve by plotting the peak area from the HPLC chromatograms against the known concentrations of the standards. Use the linear regression equation from this curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the final solubility concentration, typically expressed in mg/mL or mol/L.

Visualizing the Process and Principles

Diagrams can clarify complex workflows and relationships, ensuring a deeper understanding for the researcher.

Caption: Workflow for the Shake-Flask Method.

Caption: Solute-Solvent Interaction Logic.

Conclusion

While a definitive, pre-existing table of solubility data for this compound in organic solvents is elusive, a strong predictive understanding can be achieved through the application of fundamental chemical principles. Its nature as a highly polar, ionic salt dictates that it will be most soluble in polar protic solvents like methanol and ethanol, with significantly lower solubility in polar aprotic systems and negligible solubility in nonpolar media. For any process development or research application, it is imperative to move beyond prediction to empirical measurement. The detailed shake-flask protocol provided in this guide offers a robust and reliable pathway to generate the precise, quantitative data needed to make informed scientific decisions.

References

- 1. (R)-(+)-3-(二甲氨基)吡咯烷 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. (R)-(+)-3-(Dimethylamino)pyrrolidine 95 132958-72-6 [sigmaaldrich.com]

- 3. 3-(Dimethylamino)pyrrolidine | C6H14N2 | CID 2758519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. caymanchem.com [caymanchem.com]

- 7. open.umich.edu [open.umich.edu]

- 8. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 9. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. mrcaslick.altervista.org [mrcaslick.altervista.org]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. scribd.com [scribd.com]

- 14. pharmaguru.co [pharmaguru.co]

- 15. pubs.acs.org [pubs.acs.org]

- 16. enamine.net [enamine.net]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. researchgate.net [researchgate.net]

- 19. Application of a Validated RP-HPLC Method in Solubility and Dissolution Testing for Simultaneous Estimation of Diacerein and Its Active Metabolite Rhein in Presence of Coformers in the Eutectic Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-(+)-3-(Dimethylamino)pyrrolidine dihydrochloride literature review

An In-depth Technical Guide to (R)-(+)-3-(Dimethylamino)pyrrolidine Dihydrochloride for Advanced Research and Development

Introduction: The Strategic Importance of Chiral Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, alkaloids, and synthetic drugs.[1][2][3] Its non-planar, five-membered structure provides an ideal three-dimensional framework for exploring pharmacophore space, which is critical for achieving target selectivity and desired pharmacological activity.[4][5] Among the vast library of pyrrolidine derivatives, chiral variants are of paramount importance, as the stereochemistry of a drug molecule is often the determining factor in its efficacy and safety.[4]

(R)-(+)-3-(Dimethylamino)pyrrolidine, and its more stable dihydrochloride salt, is a versatile chiral building block that serves as a key intermediate in the synthesis of complex, enantiomerically pure pharmaceutical agents.[6] Its structure, featuring a stereocenter at the C3 position and a dimethylamino group, makes it a valuable synthon for introducing both chirality and a basic nitrogen center into a target molecule. This guide provides a comprehensive technical overview of its synthesis, properties, applications, and handling for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

(R)-(+)-3-(Dimethylamino)pyrrolidine is typically supplied as its dihydrochloride salt to improve stability, reduce volatility, and enhance ease of handling compared to the free base. The key properties are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | This compound | |

| Synonyms | (3R)-N,N-Dimethyl-3-pyrrolidinamine dihydrochloride | [6] |

| CAS Number | 132958-72-6 (for free base) | |

| Molecular Formula | C₆H₁₄N₂ · 2HCl | [6] |

| Molecular Weight | 187.12 g/mol (dihydrochloride); 114.19 g/mol (free base) | |

| Appearance | Clear, light yellow liquid (free base) | [6] |

| Boiling Point | 166 °C / 760 mmHg (lit., for free base) | [6] |

| Density | 0.899 g/mL at 25 °C (lit., for free base) | [6] |

| Optical Rotation | [α]20/D +14°, c = 1 in ethanol (for free base) | |

| Refractive Index | n20/D 1.4650 (lit., for free base) |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure pyrrolidines is a central challenge in organic chemistry. The primary goal is to establish the desired stereocenter at the C3 position. Methodologies can be broadly classified into two strategies: functionalization of a pre-existing chiral molecule (chiral pool synthesis) or the creation of the chiral center through an asymmetric reaction.[1][7]

-

Chiral Pool Synthesis: This approach leverages naturally occurring chiral molecules, such as the amino acid L-proline or its derivatives (e.g., 4-hydroxyproline), as starting materials.[1][7] The inherent chirality of the starting material is carried through a series of transformations to yield the desired product. While reliable, this may require lengthy synthetic sequences.

-

Asymmetric Synthesis: Modern methods often employ catalytic asymmetric reactions to create the chiral pyrrolidine core from achiral or racemic precursors.[8][9] For instance, enantioselective C-H amination, a powerful strategy for forming C-N bonds, can be used to construct the pyrrolidine ring with high stereocontrol.[8] Other methods include diastereoselective cyclization reactions where a chiral auxiliary directs the formation of the desired stereoisomer.[10]

A generalized synthetic pathway starting from a chiral precursor is illustrated below. The specific route to (R)-(+)-3-(Dimethylamino)pyrrolidine often involves the stereospecific introduction of the amino group and subsequent methylation.

Caption: Generalized synthetic workflow for chiral pyrrolidines.

The final step involves converting the synthesized free base into its dihydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid (often as a solution in an organic solvent like ether or isopropanol), which precipitates the more stable and less hygroscopic salt.

Applications in Medicinal Chemistry and Asymmetric Synthesis

The utility of this compound stems from its identity as a chiral building block, providing a reliable source of stereochemistry for more complex molecules.[6]

Scaffold for Bioactive Molecules

The pyrrolidine nucleus is a cornerstone in the design of drugs targeting a wide array of diseases, including central nervous system disorders, cancer, and infectious diseases.[2][4][5] The introduction of the (R)-3-(dimethylamino)pyrrolidine moiety can influence a compound's pharmacological profile by:

-

Imparting Stereospecificity: Ensuring the final molecule has the correct three-dimensional orientation to bind effectively and selectively to its biological target (e.g., an enzyme or receptor).[4]

-

Modulating Physicochemical Properties: The tertiary amine can be protonated at physiological pH, enhancing aqueous solubility and potentially facilitating interactions with negatively charged residues in a protein's binding pocket.

-

Serving as a Key Pharmacophore Element: The chiral amine can act as a crucial hydrogen bond acceptor or participate in ionic interactions essential for molecular recognition.

Chiral Auxiliary and Ligand

Beyond its role as a structural component, the chiral pyrrolidine framework is fundamental to the field of asymmetric synthesis.[10][11] While (R)-(+)-3-(Dimethylamino)pyrrolidine itself is used more as an intermediate, related pyrrolidine derivatives are widely employed as chiral auxiliaries. A chiral auxiliary is a molecule temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which it is removed.[12] This principle is critical for the large-scale synthesis of single-enantiomer drugs.

The general workflow for using a pyrrolidine-based chiral auxiliary is depicted below.

Caption: Workflow of a chiral auxiliary in asymmetric synthesis.

Experimental Protocol: N-Alkylation Reaction

The following is a representative, generalized protocol for using a chiral amine like (R)-3-(dimethylamino)pyrrolidine as a nucleophile in an N-alkylation reaction, a common step in drug synthesis.

Objective: To couple (R)-3-(dimethylamino)pyrrolidine with an electrophilic substrate (R¹-X, where X is a leaving group like Br, I, or OTs).

Materials:

-

(R)-(+)-3-(Dimethylamino)pyrrolidine (free base, generated from the dihydrochloride salt)

-

Electrophile (e.g., Benzyl bromide)

-

Aprotic polar solvent (e.g., Acetonitrile or DMF)

-

Inorganic base (e.g., K₂CO₃ or Cs₂CO₃)

-

Reaction vessel, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

-

Preparation of the Free Base:

-

Rationale: The dihydrochloride salt is not nucleophilic. The free amine must be generated in situ or prior to the reaction.

-

Dissolve this compound (1.0 eq) in a minimal amount of water.

-

Cool the solution in an ice bath and slowly add an aqueous solution of a strong base (e.g., 2M NaOH) until the pH is >12.

-

Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine. Use immediately as it can be hygroscopic.

-

-

N-Alkylation Reaction:

-

Rationale: The base neutralizes the acid formed during the reaction, driving it to completion. An aprotic polar solvent is used to dissolve the reactants and facilitate the SN2 reaction.

-

To a flame-dried reaction flask under an inert atmosphere, add the free (R)-3-(dimethylamino)pyrrolidine (1.0 eq), the inorganic base (e.g., K₂CO₃, 2.0 eq), and the solvent (e.g., acetonitrile).

-

Stir the suspension for 10-15 minutes.

-

Add the electrophile (e.g., benzyl bromide, 1.1 eq) dropwise to the mixture at room temperature.

-

Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Rationale: This sequence removes inorganic salts and isolates the desired product.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product using flash column chromatography on silica gel to obtain the pure N-alkylated product.

-

-

Characterization:

-

Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Assess purity using HPLC or GC.

-

Confirm that the stereocenter remains intact (if applicable to the reaction) using polarimetry.

-

Safety and Handling